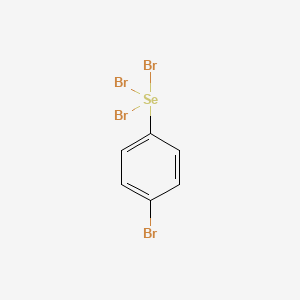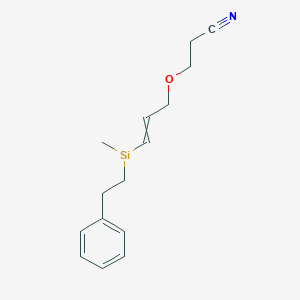
(E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene is an organic compound belonging to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a catalyst. The reaction conditions often include:
- Temperature: Moderate to high temperatures (e.g., 50-100°C)
- Solvent: Organic solvents such as dichloromethane or toluene
- Catalyst: Transition metal catalysts like copper or rhodium
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and the use of efficient catalysts are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazene to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may participate in redox reactions, binding to active sites, or altering the function of target molecules. Detailed studies are required to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Methyl-2-(2-methylbut-4-en-2-yl)diazene
- (E)-1-Methyl-2-(2-methylhex-4-en-2-yl)diazene
Uniqueness
(E)-1-Methyl-2-(2-methylpent-4-en-2-yl)diazene is unique due to its specific structural features, which may confer distinct chemical and biological properties
Properties
CAS No. |
62237-78-9 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
methyl(2-methylpent-4-en-2-yl)diazene |
InChI |
InChI=1S/C7H14N2/c1-5-6-7(2,3)9-8-4/h5H,1,6H2,2-4H3 |
InChI Key |
ZZGMAILFMRZIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)N=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butane-1,4-dione](/img/structure/B14543891.png)



![1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide](/img/structure/B14543916.png)






![7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B14543973.png)


